5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1,3-diethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-3-14-9-5-7(12)8(13)6-10(9)15(4-2)11(14)16/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADVMZQDPXRBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C1=O)CC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the ethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one, their substituents, biological activities, and research findings:
Structural and Functional Insights
- Alkyl Groups: Diethyl substituents at positions 1 and 3 likely improve metabolic stability compared to smaller alkyl groups (e.g., methyl) but may reduce cytotoxicity compared to aromatic substituents (e.g., phenyl in 5a) . Hybrid Scaffolds: Compounds like triazinoindol-benzimidazolones demonstrate that combining benzimidazolone with other heterocycles can expand therapeutic applications, though this increases synthetic complexity.
Biological Activity Trends :
- Antitumor activity is highly dependent on substituent polarity; sulfamide and aromatic groups enhance cytotoxicity, while aliphatic chains diminish it .
- Enzyme inhibition (e.g., PLD1) requires precise halogen positioning and linker optimization , suggesting that the target compound’s dichloro substitution could be advantageous in similar contexts.
Biological Activity
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core with chlorine and ethyl substitutions. The molecular formula is with a molecular weight of approximately 253.14 g/mol. The compound can be synthesized through various methods, typically involving the reaction of 5,6-dichloro-1H-benzo[d]imidazole with ethylating agents under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activity and disrupt cellular processes by binding to specific receptors or enzymes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Interaction : It can bind to receptors that are implicated in various diseases, including cancer and infectious diseases.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
The compound's anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest in treated cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antiviral Activity
Some derivatives of benzimidazole compounds have shown antiviral properties by inhibiting viral RNA synthesis. Although specific data for this compound is limited, related compounds have demonstrated efficacy against viruses such as human cytomegalovirus (HCMV) .
Case Studies and Research Findings
Several studies have explored the biological activity of benzimidazole derivatives, including this compound:
- Study on Anticancer Activity : A study investigated the effects of this compound on A549 cells and found a significant reduction in cell viability compared to untreated controls (p < 0.001). The study highlighted the potential for further development as an anticancer drug .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate activity against tested pathogens, suggesting its utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
